

An In-depth Technical Guide to N-(6-Formylpyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(6-Formylpyridin-2-yl)acetamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(6-Formylpyridin-2-yl)acetamide**, a pyridinyl acetamide derivative of interest in chemical and pharmaceutical research. Due to the limited direct literature on this specific compound, this guide synthesizes information from related structures and plausible synthetic pathways to offer a detailed profile.

Chemical Identity and Nomenclature

The nomenclature of **N-(6-Formylpyridin-2-yl)acetamide** can be systematically understood by deconstructing its name. The parent structure is an acetamide molecule where the nitrogen atom is attached to the second position of a pyridine ring. This pyridine ring is further substituted with a formyl (aldehyde) group at the sixth position.

IUPAC Name: **N-(6-formylpyridin-2-yl)acetamide**

Synonyms:

- 6-Acetamido-2-pyridinecarboxaldehyde
- N-(6-formyl-2-pyridinyl)acetamide

These synonyms are derived from alternative ways of naming the substituent groups on the pyridine core.

Physicochemical Properties

While experimental data for **N-(6-Formylpyridin-2-yl)acetamide** is not readily available in public databases, its properties can be predicted based on its structure. A summary of these predicted properties is presented in the table below.

Property	Predicted Value	Notes
Molecular Formula	C ₈ H ₈ N ₂ O ₂	
Molecular Weight	164.16 g/mol	
Appearance	Expected to be a solid at room temperature	
Solubility	Likely soluble in organic solvents like DMSO and methanol	Based on similar acetamide derivatives. Common for compounds of this class.
XLogP3	0.5	Prediction suggests moderate lipophilicity.
Hydrogen Bond Donor Count	1	From the amide N-H group.
Hydrogen Bond Acceptor Count	3	From the two oxygen atoms and the pyridine nitrogen.
Rotatable Bond Count	2	

Potential Synthetic Protocol

A plausible and efficient method for the synthesis of **N-(6-Formylpyridin-2-yl)acetamide** is the selective oxidation of the corresponding methyl-substituted precursor, **N-(6-methylpyridin-2-yl)acetamide**. This transformation is a common strategy in organic synthesis for the introduction of a formyl group.

Experimental Protocol: Oxidation of N-(6-methylpyridin-2-yl)acetamide

Objective: To synthesize **N-(6-Formylpyridin-2-yl)acetamide** via the oxidation of N-(6-methylpyridin-2-yl)acetamide.

Materials:

- N-(6-methylpyridin-2-yl)acetamide
- Selenium dioxide (SeO₂)
- 1,4-Dioxane
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

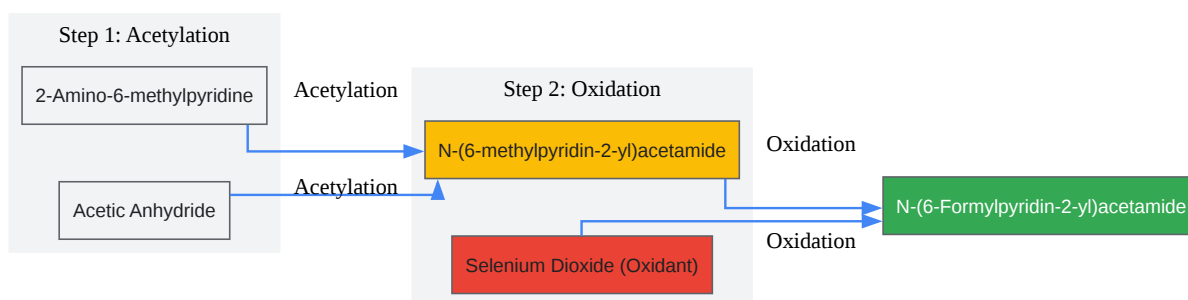
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(6-methylpyridin-2-yl)acetamide (1 equivalent) in 1,4-dioxane.
- **Addition of Oxidant:** Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.
- **Reaction:** Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, cool the mixture to room temperature and filter to remove the selenium byproduct.
- **Extraction:** Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **N-(6-Formylpyridin-2-yl)acetamide**.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Logical Relationships in Synthesis

The synthesis of **N-(6-Formylpyridin-2-yl)acetamide** can be visualized as a two-step process starting from commercially available materials. The logical workflow for this synthesis is depicted in the following diagram.



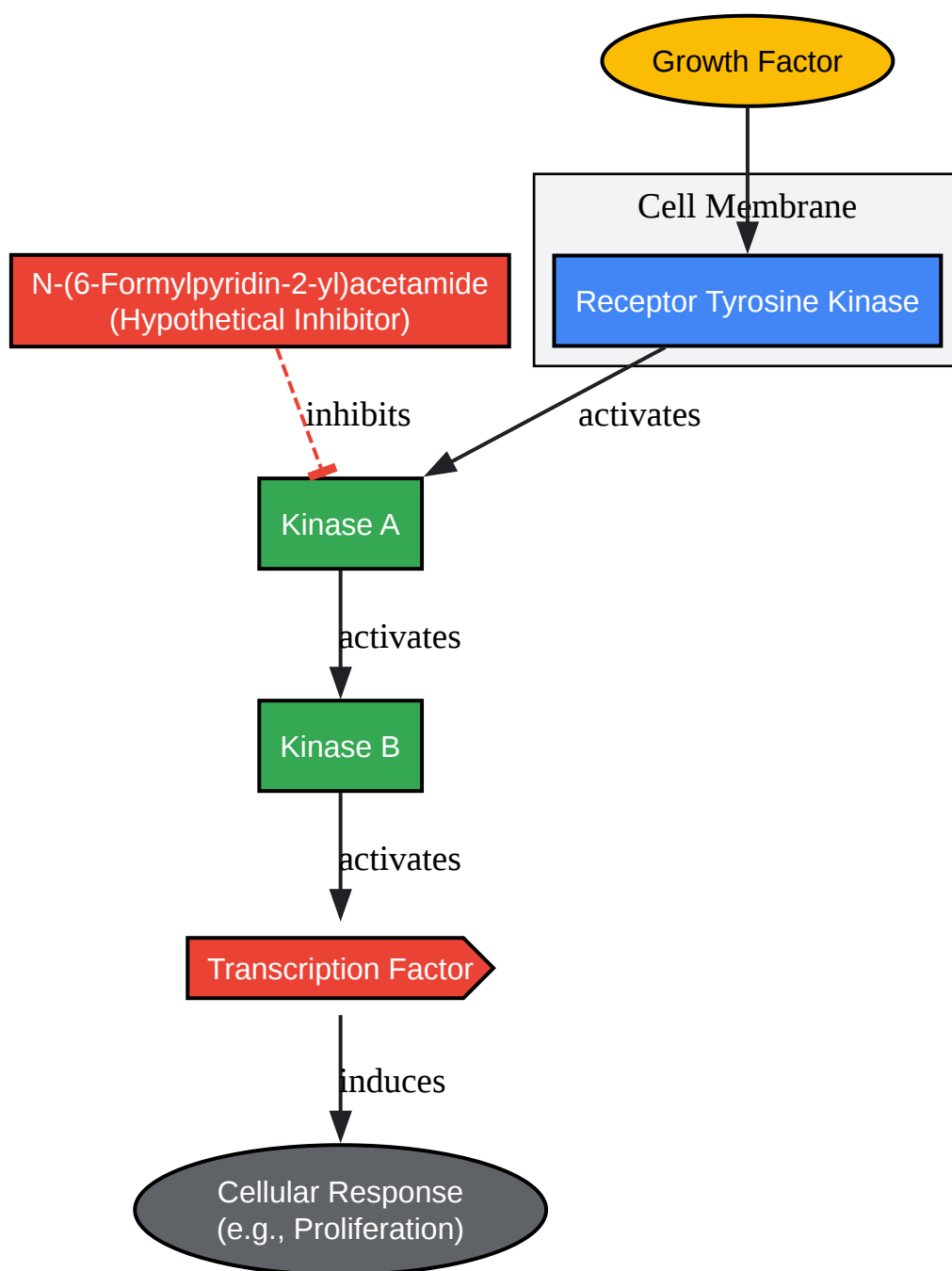
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Caption: Synthetic pathway for **N-(6-Formylpyridin-2-yl)acetamide**.

This diagram illustrates the two key transformations: the initial acetylation of 2-amino-6-methylpyridine to form the acetamide intermediate, followed by the selective oxidation of the methyl group to the desired formyl group.

Potential Signaling Pathway Involvement

While the specific biological activity of **N-(6-Formylpyridin-2-yl)acetamide** is not yet characterized, related pyridine-containing compounds have been investigated for their roles in various signaling pathways. For instance, some pyridine derivatives act as inhibitors of protein kinases, which are crucial regulators of cellular processes. A hypothetical signaling pathway where a pyridine-based inhibitor might act is shown below.



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Caption: Hypothetical kinase inhibition by a pyridine derivative.

This diagram illustrates a generic kinase cascade initiated by a growth factor binding to a receptor tyrosine kinase. The signal is transduced through a series of kinases, ultimately leading to the activation of a transcription factor and a cellular response. A compound like **N-(6-Formylpyridin-2-yl)acetamide** could potentially inhibit one of the kinases in this pathway, thereby blocking the downstream signaling.

This technical guide provides a foundational understanding of **N-(6-Formylpyridin-2-yl)acetamide** for researchers and professionals in drug development. Further experimental validation is necessary to confirm the predicted properties and explore the potential applications of this compound.

- To cite this document: BenchChem. [An In-depth Technical Guide to N-(6-Formylpyridin-2-yl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b175368#n-6-formylpyridin-2-yl-acetamide-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b175368#n-6-formylpyridin-2-yl-acetamide-iupac-name-and-synonyms)

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